2-Phenyl-1,3-oxazole-5-sulfonyl chloride
CAS No.: 2225147-22-6
Cat. No.: VC7745392
Molecular Formula: C9H6ClNO3S
Molecular Weight: 243.66
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2225147-22-6 |
|---|---|
| Molecular Formula | C9H6ClNO3S |
| Molecular Weight | 243.66 |
| IUPAC Name | 2-phenyl-1,3-oxazole-5-sulfonyl chloride |
| Standard InChI | InChI=1S/C9H6ClNO3S/c10-15(12,13)8-6-11-9(14-8)7-4-2-1-3-5-7/h1-6H |
| Standard InChI Key | MWQSCIWHFJDERO-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=NC=C(O2)S(=O)(=O)Cl |
Introduction
The sulfonyl chloride group (-SO₂Cl) at position 5 confers high electrophilicity, making the compound a versatile intermediate in organic synthesis .
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis of 2-phenyl-1,3-oxazole-5-sulfonyl chloride typically involves multi-step reactions starting from oxazole precursors. A common approach includes:
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Sulfonation: Direct sulfonation of 2-phenyl-1,3-oxazole using chlorosulfonic acid or sulfur trioxide.
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Chlorination: Subsequent treatment with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to convert the sulfonic acid to sulfonyl chloride .
In a study by Severin et al. , analogous oxazole sulfonyl chlorides were synthesized via nucleophilic displacement reactions, where 4-cyano-2-(p-tolyl)-1,3-oxazole-5-sulfonyl chloride reacted with piperidine derivatives in anhydrous tetrahydrofuran (THF) to form sulfonamide intermediates.
Reactivity Profile
The sulfonyl chloride group undergoes nucleophilic substitution reactions with amines, alcohols, and thiols, yielding sulfonamides, sulfonate esters, or thiosulfonates, respectively . For example:
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With amines: Forms sulfonamides, critical in drug design (e.g., HIV protease inhibitors) .
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With water: Hydrolyzes to sulfonic acid, necessitating anhydrous handling .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited solubility in polar solvents like water but dissolves in aprotic solvents (e.g., THF, DMF). Stability data indicate sensitivity to moisture, requiring storage under inert conditions .
Spectroscopic Characterization
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¹H NMR: Aromatic protons (δ 7.2–8.1 ppm), oxazole protons (δ 6.5–7.0 ppm) .
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¹³C NMR: Oxazole carbons (δ 150–160 ppm), sulfonyl carbon (δ 120–130 ppm) .
| Activity Type | Target/Mechanism | Key Finding | Source |
|---|---|---|---|
| Anticancer | Tubulin polymerization inhibition | GI₅₀: 1.64–1.86 μM (NCI-60 panel) | |
| Antiviral (HPV) | Capsid protein interaction | EC₅₀: 5.2–7.8 μM |
Applications in Medicinal Chemistry
Drug Design
The sulfonamide derivatives of this compound are explored as:
Case Study: Anticancer Lead Optimization
Compound 3l (2-{[4-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)-1,3-oxazol-5-yl]sulfinyl}acetamide) demonstrated a TGI of 3.16–3.81 μM across NCI-60 cell lines, correlating with aclarubicin (r=0.88), a topoisomerase inhibitor . Docking studies suggest binding to DNA topoisomerase IIβ’s ATPase domain .
Comparative Analysis with Structural Analogues
vs. 2-Methyl-1,3-oxazole-5-sulfonyl Chloride
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Reactivity: Methyl substitution reduces steric hindrance, enhancing reaction rates with bulky nucleophiles.
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Bioactivity: Methyl analogues show lower cytotoxicity (GI₅₀: 10–15 μM) compared to phenyl derivatives .
vs. Thiazole Sulfonyl Chlorides
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Electrophilicity: Thiazole’s sulfur atom increases electron density, reducing sulfonyl chloride reactivity .
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Target Selectivity: Thiazole derivatives preferentially inhibit proteases over kinases .
Future Research Directions
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